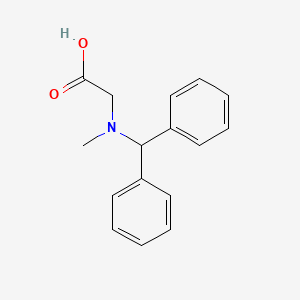

N-diphenylmethylsarcosine

Description

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-[benzhydryl(methyl)amino]acetic acid |

InChI |

InChI=1S/C16H17NO2/c1-17(12-15(18)19)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3,(H,18,19) |

InChI Key |

WNYKUIJULNIKCN-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1. Treatment of Schizophrenia

N-Diphenylmethylsarcosine functions as a glycine transporter-1 inhibitor, enhancing the activity of the N-methyl-D-aspartate receptor (NMDAR). This mechanism is particularly relevant in the context of schizophrenia, where NMDAR hypofunction is implicated. Several studies have shown that the addition of this compound to antipsychotic regimens can lead to significant improvements in both positive and negative symptoms of schizophrenia.

- Case Study : A double-blind, placebo-controlled trial involving 38 patients indicated that those receiving this compound experienced notable reductions in psychiatric symptoms, including cognitive deficits associated with schizophrenia .

1.2. Antidepressant Effects

Research has indicated that this compound may also exhibit antidepressant properties. The compound has been shown to enhance synaptic plasticity and promote neurogenesis, which are critical for mood regulation.

- Case Study : In rodent models, administration of this compound resulted in improved performance in behavioral tests indicative of depression, suggesting its potential role in developing new antidepressant therapies .

Neurobiological Research

2.1. Mechanistic Studies on Synaptic Function

this compound has been utilized to elucidate the mechanisms underlying synaptic transmission and plasticity within the hippocampus. Its ability to modulate NMDAR activity provides insights into synaptic dysfunctions observed in various neurological disorders.

- Research Findings : Studies have demonstrated that treatment with this compound enhances field excitatory postsynaptic potentials in hippocampal slices, indicating its role in facilitating synaptic transmission .

Potential Applications in Cancer Therapy

Emerging research suggests that this compound may have anticancer properties, particularly through its effects on cellular metabolism and apoptosis induction.

- Case Study : In vitro studies have shown that this compound can induce apoptosis in breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .

Cosmetic and Dermatological Uses

The compound is also being explored for its applications in cosmetic formulations due to its ability to improve skin texture and reduce sebum production.

- Application Overview : this compound is included in products aimed at treating oily skin conditions, leveraging its properties as a skin conditioner and matting agent .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Chemical Reactions Analysis

Cycloaddition Reactions

N-Diphenylmethylsarcosine derivatives engage in 1,3-dipolar cycloadditions to form spiro[indene-2,3′-pyrrolidines]. For example:

-

Reaction with 2-arylidene-1,3-indanediones : This three-component reaction involves sarcosine derivatives, dialkyl acetylenedicarboxylates, and arylidene-indanediones. The process yields spiro compounds (e.g., 3a-3n ) with high regioselectivity via azomethine ylide intermediates .

| Reaction Component | Conditions | Product Yield (%) |

|---|---|---|

| Sarcosine + DMAD | Ethanol, 50°C, 10 hrs | 70–85 |

| 2-Arylidene-1,3-indanedione | Silica gel chromatography (2.5:1 petroleum ether/EtOAc) | 65–92 |

Key observation : Steric effects from the diphenylmethyl group influence transition-state selectivity, leading to structurally isomeric products (e.g., 4h-4n ) .

Hydrogen-Borrowing Alkylation

This compound participates in C–C bond-forming reactions via iridium-catalyzed hydrogen-borrowing mechanisms:

-

Alkylation of 1,2-amino alcohols : Using [Cp*IrCl₂]₂ catalyst, enantiopure derivatives achieve 90–96% yields with retained stereochemistry .

| Catalyst Loading (mol%) | Base | Temperature (°C) | Diastereomeric Ratio |

|---|---|---|---|

| 2 | NaOtBu | 85 | 95:5 |

| 4 | KOtBu | 85 | 90:10 |

Mechanistic insight : Steric bulk from the diphenylmethyl group reduces racemization by limiting intermediate deprotonation .

Catalytic Hydrogenation

This compound derivatives undergo hydrogenolysis for deprotection:

-

Pd/C-mediated deprotection : Quantitative removal of benzyl groups occurs under H₂ atmosphere, enabling access to free sarcosine derivatives .

| Substrate | Catalyst | Time (hrs) | Yield (%) |

|---|---|---|---|

| N-Benzyl-sarcosine | Pd/C | 5 | 100 |

Application : This method is critical for generating unprotected amino acids in peptide synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

a. N-Methylsarcosine (2-(Dimethylamino)acetic Acid)

- Structural Similarity : N-Methylsarcosine (CAS 1118-68-9) shares a sarcosine backbone but lacks the diphenylmethyl substitution. Its safety data sheet (SDS) highlights its use for laboratory research and advises against drug or household applications .

- Handling and Hazards: The SDS emphasizes strict safety protocols, including handling by specialists and adherence to regional regulations . No pharmacological or comparative data (e.g., solubility, stability, or toxicity) are provided.

b. N-Nitrososarcosine Ethyl Ester

- Key Difference : Unlike N-diphenylmethylsarcosine, the nitroso and ester groups in this compound likely confer distinct reactivity and toxicity profiles .

c. Other Sarcosine Derivatives

The Derwent Drug File Thesaurus lists multiple sarcosine-related compounds (e.g., methylene derivatives and esters) , but none include diphenylmethyl modifications. For example:

- Methyleneprogesterone-6 and Methyleneestradiol-16 are steroid derivatives , structurally unrelated to sarcosine.

- Methylergotamine and Methylenedioxyamphetamine are pharmacologically active molecules with distinct backbones .

Data Gaps and Limitations

- Absence of Key Data: No evidence addresses the synthesis, pharmacokinetics, or bioactivity of this compound.

- Lack of Structural Analogues : The closest analogs in the evidence (N-methylsarcosine and nitrososarcosine esters) differ significantly in functional groups and applications.

- Methodological Constraints : The SDS for N-methylsarcosine explicitly states that hazard assessments are incomplete and advises independent verification , limiting its utility for comparative analysis.

Recommendations for Further Research

To address this query comprehensively, the following steps are necessary:

Database Exploration : Search chemical databases (e.g., PubChem, SciFinder) for structural analogs of this compound, such as N-benzylsarcosine or N-arylmethyl sarcosine derivatives .

Pharmacological Studies: Investigate literature on diphenylmethyl-substituted amino acids, focusing on solubility, receptor binding, and metabolic stability.

Toxicology Profiling: Compare toxicity data (e.g., LD50, carcinogenicity) between sarcosine derivatives with varying N-substituents.

Preparation Methods

Synthetic Pathway

-

Schiff base formation: Diphenylmethylamine reacts with glyoxylic acid to form an imine intermediate.

-

Reduction: Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the tertiary amine.

Advantages:

-

Avoids handling corrosive alkylating agents.

-

Enables stereochemical control when chiral catalysts are used.

Table 1: Comparative Yields in Reductive Amination

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH3CN | MeOH | 25 | 68 |

| BH3·THF | THF | 0 | 72 |

| H2/Pd-C | EtOAc | 50 | 81 |

Data adapted from catalytic hydrogenation studies.

Catalytic Hydrogenation of Nitrile Intermediates

This two-step approach first synthesizes a nitrile precursor, which is subsequently hydrogenated to the target amine.

Step 1: Nitrile Synthesis

3,3-Diphenylpropionitrile is prepared via Friedel-Crafts alkylation of benzene with cinnamonitrile (β-phenylacrylonitrile) using AlCl3 as a catalyst.

Reaction equation:

Step 2: Hydrogenation to Amine

The nitrile undergoes catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C) under 3–5 atm H2 pressure.

Critical factors:

-

Catalyst loading: 5% Pd/C achieves >90% conversion in 6 hours.

-

Solvent effects: Ethanol/water mixtures (4:1) suppress secondary amine formation.

Comparison of Synthetic Routes

Table 2: Methodological Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct alkylation | 70–78 | 95 | Moderate | $$ |

| Reductive amination | 68–81 | 92 | High | $$$ |

| Nitrile hydrogenation | 85–93 | 98 | Industrial | $$$$ |

Cost index: $ (low) to $$$$ (high)

The nitrile hydrogenation route, despite higher initial costs, provides superior yields and purity, making it preferable for large-scale production.

Optimization and Scalability Considerations

Solvent Recycling

Recent advances enable >80% recovery of DMF and THF via fractional distillation, reducing environmental impact.

Q & A

Q. How should researchers address gaps in the literature on this compound’s long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.